
3-(Naphthalen-2-ylamino)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Naphthalen-2-ylamino)propanenitrile ist eine organische Verbindung mit der Summenformel C13H12N2. Sie zeichnet sich durch das Vorhandensein eines Naphthalinrings aus, der an eine Aminogruppe gebunden ist, die wiederum mit einer Propanenitrilgruppe verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(Naphthalen-2-ylamino)propanenitrile erfolgt üblicherweise durch die Reaktion von 2-Naphthylamin mit Acrylnitril. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, häufig in Gegenwart eines Katalysators, um die Bildung des gewünschten Produkts zu erleichtern. Das Reaktionsgemisch wird in der Regel auf eine bestimmte Temperatur erhitzt, um eine vollständige Umwandlung der Reaktanten sicherzustellen.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von this compound große Chargen- oder kontinuierliche Prozesse umfassen. Die Rohstoffe, 2-Naphthylamin und Acrylnitril, werden in einen Reaktor geleitet, in dem sie die katalytische Reaktion eingehen. Das Produkt wird dann durch verschiedene Techniken wie Destillation, Kristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit und Ausbeute zu erreichen.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(Naphthalen-2-ylamino)propanenitrile kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, abhängig von den verwendeten Bedingungen und Reagenzien.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe in ein Amin oder andere funktionelle Gruppen umwandeln.
Substitution: Die Aminogruppe in der Verbindung kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Diisobutylaluminiumhydrid (DIBAL) werden häufig verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Alkylierungsmittel umfassen.
Wichtige gebildete Produkte
Oxidation: Oxidation kann Produkte wie Naphthochinone oder andere oxidierte Derivate liefern.
Reduktion: Reduktion erzeugt in der Regel primäre Amine oder Aldehyde.
Substitution: Substitutionsreaktionen können zu einer Vielzahl von substituierten Naphthyl-Derivaten führen.
Wissenschaftliche Forschungsanwendungen
3-(Naphthalen-2-ylamino)propanenitrile hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es wird untersucht, ob es als therapeutisches Mittel eingesetzt werden kann.
Industrie: Es wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 3-(Naphthalen-2-ylamino)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(Naphthalen-1-ylamino)propanenitrile: Strukturähnlich, aber mit der Aminogruppe, die an der 1-Position des Naphthalinrings gebunden ist.
3-(Phenylamino)propanenitrile: Enthält eine Phenylgruppe anstelle eines Naphthalinrings.
3-(Pyridin-2-ylamino)propanenitrile: Enthält einen Pyridinring anstelle eines Naphthalinrings.
Einzigartigkeit
3-(Naphthalen-2-ylamino)propanenitrile ist aufgrund der spezifischen Positionierung der Aminogruppe am Naphthalinring einzigartig, die seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen kann. Diese strukturelle Eigenschaft kann zu unterschiedlichen chemischen und biologischen Eigenschaften im Vergleich zu seinen Analogen führen.
Eigenschaften
CAS-Nummer |
38266-46-5 |
|---|---|
Molekularformel |
C13H12N2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
3-(naphthalen-2-ylamino)propanenitrile |
InChI |
InChI=1S/C13H12N2/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10,15H,3,9H2 |
InChI-Schlüssel |
CPUVSJAQJPRXLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


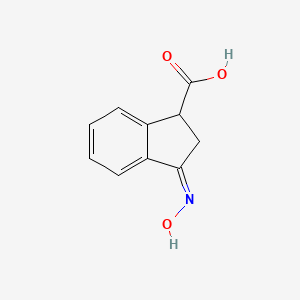
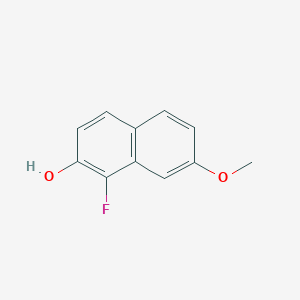
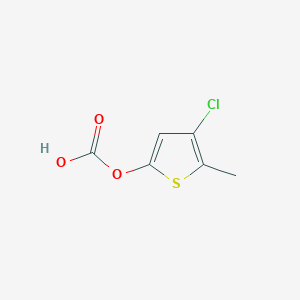
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11903251.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11903260.png)

![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11903262.png)

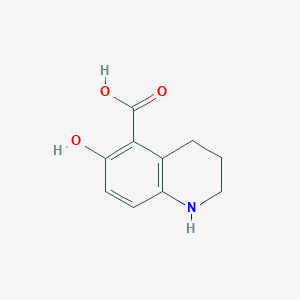

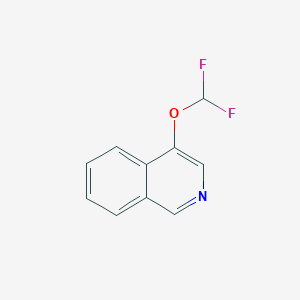
![2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11903288.png)

